1,2-Diaminopropane

Description

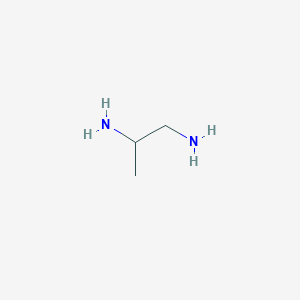

1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid).

Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJOMMDDJHIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2, Array | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021761 | |

| Record name | 1,2-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2 Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

248.9 °F at 760 mmHg (NTP, 1992), 119 °C | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

92 °F (NFPA, 2010), 33 °C c.c. | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Solubility in water: miscible | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2 | |

| Record name | Propylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

78-90-0 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P522UGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 °F (NTP, 1992), -12 °C | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diaminopropane (CAS Number: 78-90-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Diaminopropane (CAS 78-90-0), a critical chiral building block in chemical synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its applications in the development of therapeutic agents.

Chemical Identification and Physicochemical Properties

This compound, also known as propane-1,2-diamine, is a colorless liquid with a characteristic fishy, ammoniacal odor.[1] It is the simplest chiral diamine, existing as a racemic mixture of (R)- and (S)-enantiomers. This chirality makes it a valuable precursor in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀N₂ | [1][2] |

| Molar Mass | 74.127 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fishy, ammoniacal | [1] |

| Density | 870 mg/mL at 25 °C | [1] |

| Melting Point | -37.1 °C | [1] |

| Boiling Point | 119.6 °C | [1] |

| Vapor Pressure | 1.9 kPa (at 20 °C) | [1] |

| Refractive Index (n_D) | 1.446 (at 20 °C) | [1] |

| Flash Point | 34 °C (93 °F) | [1] |

| Autoignition Temperature | 360 °C (680 °F) | [1] |

| Solubility | Miscible with water and most organic solvents | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Chemical shifts are dependent on the solvent. In a non-chiral solvent, the spectra for the (R) and (S) enantiomers are identical. |

| ¹³C NMR | Provides information on the carbon framework of the molecule. |

| FTIR | Characteristic peaks for N-H and C-H stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern confirm the molecular weight and structure. |

Experimental Protocols

Synthesis of Racemic this compound

A common industrial method for the synthesis of racemic this compound is the ammonolysis of 1,2-dichloropropane.[1][4]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor is charged with 1,2-dichloropropane, water, liquid ammonia (B1221849), and a suitable catalyst.

-

Reaction Conditions: The temperature is raised to 160-180 °C and the pressure is maintained at 8-12 MPa. The reaction mixture is stirred under these conditions for 4-5 hours.

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to ensure the complete consumption of 1,2-dichloropropane.

-

Work-up: After the reaction is complete, the system is cooled to 20-25 °C, and the excess ammonia is vented.

-

Purification: The resulting mixture, which primarily contains this compound, is purified by distillation to obtain the final product.

Caption: Synthesis workflow for racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[4]

Experimental Protocol:

-

Salt Formation:

-

Dissolve racemic this compound in a suitable solvent (e.g., methanol).

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, with gentle heating if necessary.

-

Slowly add the tartaric acid solution to the diamine solution with continuous stirring. The diastereomeric salts, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, will precipitate due to their different solubilities.

-

-

Isolation of Diastereomer:

-

Allow the mixture to cool to room temperature to complete the crystallization.

-

Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in water.

-

Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) until the salt completely dissolves and the solution is strongly alkaline. This regenerates the free diamine.

-

-

Extraction and Purification:

-

Extract the liberated enantiomerically enriched this compound from the aqueous solution using an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by rotary evaporation to yield the purified enantiomer of this compound.

-

Caption: Experimental workflow for chiral resolution.

Role in Drug Development

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[1] The chiral nature of this compound is often crucial for the biological activity of the final drug molecule.

Anticancer Agents

This compound serves as a key ligand in the synthesis of platinum-based anticancer drugs. These complexes function by binding to DNA in cancer cells, leading to apoptosis. The diamine ligand plays a critical role in the stereochemistry and reactivity of the platinum complex, influencing its efficacy and toxicity profile. For instance, derivatives of this compound have been used to synthesize novel platinum(II) complexes that exhibit significant cytotoxicity against various cancer cell lines.

Caption: Role of this compound in platinum-based anticancer drugs.

Enzyme Inhibitors and Receptor Antagonists

Derivatives of this compound have been investigated as inhibitors of various enzymes and as antagonists for cellular receptors. For example, novel 3-phenylpropane-1,2-diamine (B1211460) derivatives have been identified as inhibitors of Aminopeptidase (B13392206) N (APN), an enzyme involved in tumor invasion and metastasis.[5] Furthermore, aminopropanol (B1366323) derivatives, which can be synthesized from precursors related to this compound, have been studied as calcium-sensing receptor antagonists.[6]

Safety and Handling

This compound is a flammable and corrosive liquid that is harmful if swallowed or absorbed through the skin. It can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H311: Toxic in contact with skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H314: Causes severe skin burns and eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound (CAS 78-90-0) is a versatile and indispensable chemical intermediate with significant applications in the pharmaceutical industry. Its chirality and reactivity make it a valuable building block for the asymmetric synthesis of a wide range of bioactive molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the field of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 5. Novel 3-phenylpropane-1,2-diamine derivates as inhibitors of aminopeptidase N (APN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New aminopropandiol derivatives as orally available and short-acting calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Diaminopropane: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane, also known as propane-1,2-diamine, is a chiral organic compound that serves as a versatile building block in modern organic synthesis and materials science.[1] Its simple structure, possessing two primary amine groups on a three-carbon backbone, belies its significant utility in a wide array of applications, from the synthesis of complex pharmaceutical intermediates and agrochemicals to its use as a bidentate ligand in coordination chemistry.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and resolution, and its applications in asymmetric catalysis and as a scaffold in medicinal chemistry.

Core Properties and Data

This compound is a colorless liquid with a characteristic ammonia-like odor.[4][5] It is the simplest chiral diamine and is miscible with water and many organic solvents.[4][6]

Molecular Identity and Weight

The fundamental identifiers and molecular weight of this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C₃H₁₀N₂[2] |

| Molecular Weight | 74.12 g/mol [2] |

| CAS Number | 78-90-0[2] |

Physicochemical Properties

Key physical and chemical properties are crucial for its application in various experimental settings.

| Property | Value |

| Appearance | Colorless liquid[6] |

| Odor | Fishy, ammoniacal[6] |

| Density | 0.87 g/mL at 25 °C[5] |

| Boiling Point | 119-120 °C[4] |

| Melting Point | -37 °C[4] |

| Flash Point | 33 °C (closed cup)[4] |

| Refractive Index | 1.446 at 20 °C[4] |

| Solubility | Miscible with water, ethanol[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several industrial and laboratory-scale methods.

Industrial Synthesis from 1,2-Dichloropropane (Ammonolysis)

A common industrial method involves the ammonolysis of 1,2-dichloropropane. This process is advantageous as it can utilize waste chloro-organic compounds.[6]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[6]

Experimental Protocol:

-

Charge a high-pressure reactor with 1,2-dichloropropane.

-

Introduce an excess of ammonia (B1221849) into the reactor.

-

Heat the mixture under pressure. The specific temperature and pressure conditions are optimized based on industrial-scale process parameters.

-

After the reaction is complete, the resulting mixture contains this compound and ammonium (B1175870) chloride.

-

Separate the this compound from the ammonium chloride salt.

-

Purify the crude this compound by distillation.

Synthesis from Isopropanolamine

Another route involves the amination of isopropanolamine in the presence of a catalyst.

Experimental Protocol:

-

Prepare a mixture of isopropanolamine and liquid ammonia, typically in a molar ratio of 1:1 to 1:20.[7]

-

Introduce the mixture into a reactor containing a suitable catalyst (e.g., Raney Ni or Pd/C) under a hydrogen atmosphere.[7]

-

Conduct the reaction at a temperature of 150-240 °C and a pressure of 10-13 MPa.[8]

-

After the reaction, which typically runs for 10-12 hours, cool the reactor and vent the excess ammonia and hydrogen.[7]

-

Remove water from the product mixture by distillation under normal pressure.

-

Obtain the pure this compound by vacuum distillation.[7]

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its enantiomers is critical for applications in asymmetric synthesis. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[6]

Experimental Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as methanol, with gentle heating.

-

Slowly add a solution of two molar equivalents of racemic this compound in the same solvent to the warm tartaric acid solution with stirring.[9]

-

-

Crystallization:

-

Allow the resulting mixture to cool slowly to room temperature to induce crystallization. One diastereomeric salt will preferentially crystallize due to its lower solubility.[9]

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]

-

-

Liberation of the Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a concentrated aqueous solution of a strong base (e.g., NaOH) until the pH is highly alkaline, liberating the free amine.[9]

-

-

Extraction and Purification:

-

Extract the liberated amine with an organic solvent, such as diethyl ether.

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.[10]

-

Caption: Workflow for the chiral resolution of this compound.

Applications in Research and Drug Development

Synthesis of Schiff Base Ligands (e.g., Salpn)

This compound is a key precursor for the synthesis of salen-type Schiff base ligands, such as N,N′-bis(salicylidene)-1,2-propanediamine (salpn).[6] These ligands are important in coordination chemistry and are used as metal deactivating additives in motor oils.[11]

Reaction: 2 C₆H₄(OH)CHO + CH₃CH(NH₂)CH₂NH₂ → [C₆H₄(OH)CH]₂CH₃CHNCH₂N + 2 H₂O[11]

Experimental Protocol:

-

Dissolve salicylaldehyde (B1680747) (2 molar equivalents) in absolute ethanol (B145695).

-

Slowly add a solution of this compound (1 molar equivalent) in absolute ethanol to the stirred salicylaldehyde solution.

-

Heat the resulting mixture to reflux and maintain this temperature for approximately 4 hours.

-

Upon cooling to room temperature, a yellow precipitate of the salpn ligand will form.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Caption: Experimental workflow for the synthesis of the Salpn ligand.

Asymmetric Catalysis

Chiral this compound is a valuable ligand in asymmetric catalysis, particularly in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral alcohols.[12] This is a crucial transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:

-

Catalyst Formation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the ruthenium precursor, [RuCl₂(p-cymene)]₂, and the chiral ligand, such as (R,R)-N,N'-ditosyl-1,2-diaminopropane.

-

Add an anhydrous hydrogen source, typically isopropanol (B130326) or a formic acid/triethylamine azeotrope.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

-

-

Hydrogenation Reaction:

-

Add the ketone substrate (e.g., acetophenone) to the flask containing the pre-formed catalyst.

-

Stir the reaction mixture at the desired temperature (e.g., 28-80 °C) for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Analysis:

-

Once the reaction is complete, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral high-performance liquid chromatography (HPLC) or GC.[1]

-

Caption: Workflow for asymmetric transfer hydrogenation of ketones.

Role in Anticancer Drug Development

Diamine ligands, including this compound and its analogue 1,2-diaminocyclohexane, are integral components of certain platinum-based anticancer drugs. These complexes are designed to overcome the limitations of early platinum drugs like cisplatin, such as drug resistance.[13] The general mechanism of action for these compounds involves binding to nuclear DNA, which ultimately leads to apoptosis in cancer cells.

The monofunctional platinum(II) complexes, a class of compounds that can be formed with diaminopropane derivatives, can exhibit different mechanisms of action compared to cisplatin.[14] They form monofunctional adducts on DNA, which, while not causing significant distortion of the DNA duplex, can effectively block transcription, leading to cell death.[15]

Caption: Proposed mechanism of action for platinum-diamine anticancer complexes.

Conclusion

This compound is a foundational chemical with significant implications for both academic research and industrial applications, particularly in the realm of pharmaceuticals. Its chirality makes it an indispensable tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds that are vital for modern drug development. The detailed protocols and workflows presented in this guide offer a practical framework for researchers and scientists to harness the full potential of this versatile diamine. As the demand for stereochemically defined molecules continues to grow, the importance of this compound as a key chiral building block is set to increase, driving further innovation in chemistry and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 78-90-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 5. This compound | 78-90-0 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Method for synthesizing 1,2-propane diamine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN113105337B - Preparation method of 1, 2-propane diamine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Salpn ligand - Wikipedia [en.wikipedia.org]

- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. Monofunctional Platinum(II) Anticancer Agents | MDPI [mdpi.com]

- 15. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane, also known as propane-1,2-diamine, is a chiral organic compound with the chemical formula CH₃CH(NH₂)CH₂NH₂.[1] This colorless liquid, possessing a characteristic ammonia-like odor, serves as a crucial building block in a multitude of chemical syntheses.[2][3] Its utility spans from being a versatile intermediate in the production of pharmaceuticals, agrochemicals, and polymers to its application as a bidentate ligand in coordination chemistry.[4][5][6][7] The presence of two amine groups and a chiral center makes this compound a molecule of significant interest, particularly in the development of novel therapeutic agents, including antiviral, antibiotic, and anticancer drugs.[5][8] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key processes and relationships.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and the design of synthetic processes. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂ | [1] |

| Molecular Weight | 74.127 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fishy, ammoniacal | [1] |

| Boiling Point | 119.6 °C | [1] |

| Melting Point | -37.1 °C | [1] |

| Density | 0.870 g/cm³ at 25 °C | [9][10] |

| Vapor Pressure | 1.9 kPa (at 20 °C) | [1] |

| Flash Point | 34 °C (93 °F) | [1] |

| Refractive Index (n_D²⁰) | 1.446 | [1] |

| Solubility | Miscible with water and many organic solvents.[4] Soluble in alcohols and ethers.[2] Lower solubility in non-polar solvents like hydrocarbons.[2] |

Chemical Properties

The chemical behavior of this compound is largely dictated by the presence of its two primary amine groups. These groups impart basicity and nucleophilicity to the molecule, making it reactive with a variety of electrophiles.

| Property | Value/Description | Reference |

| pKa (Strongest Basic) | 9.82 (at 25 °C) | [9][11] |

| Reactivity | Reacts vigorously with acids, oxidizers, and halogenated compounds.[4] Neutralizes acids in exothermic reactions.[3] Incompatible with isocyanates, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3] | |

| Coordination Chemistry | Acts as a bidentate ligand, forming stable complexes with various metal ions.[3][4] | |

| Stability | Stable under standard conditions.[9] It is hygroscopic, absorbing moisture from the air.[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

| Spectroscopy | Peak Assignments/Interpretation | Reference |

| ¹H NMR | δ ~1.0 (d, -CH₃), ~2.5, ~2.7 (m, -CH₂-), ~2.8 (m, -CH-), variable (br s, -NH₂) | [3] |

| ¹³C NMR | δ ~19 (-CH₃), ~47 (-CH₂-), ~49 (-CH-) | [3] |

| Infrared (IR) | 3380 cm⁻¹ (asymmetric -NH₂ stretch), 3300 cm⁻¹ (symmetric -NH₂ stretch), 2949, 2920, 2870 cm⁻¹ (-CH₃ and -CH₂ stretches) | [12] |

| Mass Spectrometry | Molecular Weight: 74.1249 | [13] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Materials:

-

This compound sample (~0.5 mL)

-

Small test tube (e.g., 150 mm diameter)

-

Small magnetic stir bar

-

Heating block with a magnetic stirrer

-

Thermometer

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Add approximately 0.5 mL of this compound and a small magnetic stir bar to the test tube.

-

Clamp the test tube securely in the heating block.

-

Position the thermometer so that the bulb is about 1 cm above the liquid surface.

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the block.

-

Observe the liquid for boiling and the condensation of vapor on the tube walls (refluxing). The thermometer bulb should be at the level of the condensation ring.

-

The stable temperature reading during gentle reflux is the boiling point.

-

Once the boiling point is recorded, turn off the heat.

Melting Point Determination (Capillary Method)

As this compound is a liquid at room temperature, this protocol would be applicable to its solid derivatives.

Materials:

-

Solid derivative of this compound

-

Capillary tube (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Press the open end of the capillary tube into the sample to collect a small amount.

-

Tap the sealed end of the tube on a hard surface to pack the sample into the bottom (1-2 mm height).

-

Insert the capillary tube into the melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.[2][14][15][16][17]

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constants of this compound.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potentiometer with a pH electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in deionized water in a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

If titrating the protonated form, add a known excess of standardized HCl.

-

Fill the buret with standardized NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small increments, recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve.[5][18][19][20][21]

Structure-Property Relationships and Applications

The unique structural features of this compound directly influence its properties and, consequently, its applications.

A significant application of this compound is in the synthesis of salen-type ligands, such as N,N′-disalicylidene-1,2-propanediamine (salpn). These ligands are important in coordination chemistry and are used as metal deactivating additives in motor oils.[1][22]

Synthesis of N,N′-disalicylidene-1,2-propanediamine (salpn)

This synthesis involves the condensation reaction between this compound and salicylaldehyde (B1680747).

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol (B145695) (or another suitable solvent)

-

Reaction flask

-

Stirring apparatus

-

Heating mantle (if necessary)

Procedure:

-

Dissolve this compound in ethanol in a reaction flask.

-

Slowly add a stoichiometric amount (2 equivalents) of salicylaldehyde to the solution while stirring.

-

The reaction is often exothermic and may proceed at room temperature. Gentle heating can be applied to ensure completion.

-

The product, N,N′-disalicylidene-1,2-propanediamine, typically precipitates from the solution upon formation or cooling.

-

The solid product can be collected by filtration, washed with cold ethanol, and dried.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are of particular interest in drug development, especially in the design of anticancer agents. Platinum(II) complexes incorporating diamine ligands, including derivatives of this compound, have shown significant cytotoxic activity against various cancer cell lines.[6][23] For instance, complexes of 1,2-diaminocyclohexane (a related diamine) with gold(III) have demonstrated antiproliferative effects.[23]

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role as a ligand in metal-based anticancer drugs is crucial. These complexes often exert their cytotoxic effects by interacting with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death). The chirality of this compound can be exploited to enhance the stereospecific interactions of these drugs with their biological targets.

The proposed general mechanism of action for many platinum-based anticancer drugs involves the following steps:

Conclusion

This compound is a fundamentally important chemical with a diverse range of applications, underscored by its unique structural and chemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of its physical characteristics, reactivity, and synthetic utility is paramount. Its role as a chiral building block and a versatile ligand continues to be exploited in the creation of novel molecules with significant potential in medicine and materials science. The experimental protocols and visualizations provided in this guide offer a practical framework for the effective utilization and study of this valuable compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. benchchem.com [benchchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. enamine.net [enamine.net]

- 6. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Cas 78-90-0,this compound | lookchem [lookchem.com]

- 10. 1,2-二氨基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 78-90-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,2-Propanediamine [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pennwest.edu [pennwest.edu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. nbinno.com [nbinno.com]

- 23. Synthesis, characterization and theoretical calculations of (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride complexes: in vitro cytotoxic evaluations against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Diaminopropane structure and stereoisomerism

An In-depth Technical Guide to the Structure and Stereoisomerism of 1,2-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (systematic name: propane-1,2-diamine) is a chiral diamine with the chemical formula CH₃CH(NH₂)CH₂NH₂.[1][2] As the simplest chiral diamine, it serves as a critical building block in asymmetric synthesis, particularly in the formation of chiral ligands for catalysis and as a resolving agent for racemic mixtures of acidic compounds.[3][4] This guide provides a comprehensive overview of the structure, stereoisomerism, physicochemical properties, and key experimental protocols related to this compound, tailored for professionals in chemical research and drug development.

Structure and Chirality

This compound possesses a stereocenter at the second carbon atom, the one bonded to the methyl group and an amino group. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.[5]

The presence of two primary amine groups makes this compound a versatile bidentate ligand in coordination chemistry, capable of forming stable chelate complexes with various metal ions.[1] The stereochemistry of the ligand can influence the geometry and catalytic activity of the resulting metal complexes.

Physicochemical Properties

The physical and chemical properties of this compound and its enantiomers are crucial for their application in synthesis and separation processes.

Table 1: General Physicochemical Properties of Racemic this compound

| Property | Value |

| Molecular Formula | C₃H₁₀N₂ |

| Molar Mass | 74.13 g/mol [5] |

| Appearance | Colorless liquid[1] |

| Odor | Fishy, ammoniacal[1] |

| Boiling Point | 119-122 °C[6][7] |

| Melting Point | -37 °C[5][6] |

| Density | 0.870 g/mL at 25 °C[6] |

| Refractive Index (n²⁰/D) | 1.446[6] |

| pKa (strongest basic) | 9.83 (predicted)[5][8] |

| Water Solubility | Very soluble[5][6] |

| Flash Point | 33 °C (92 °F)[6][9] |

Table 2: Stereoisomer-Specific Properties

| Property | (R)-(-)-1,2-Diaminopropane | (S)-(+)-1,2-Diaminopropane |

| Specific Rotation | ||

| Dihydrochloride Salt | [α]²⁰/D = 7 - 10° (c=1 in MeOH)[4] | [α]²⁰/D = +4.0° (c=20 in H₂O) for the (+)-dihydrochloride salt |

Note: Specific rotation values can vary based on the solvent, concentration, and temperature. Data for the free diamines are not as readily available as for their salts.

Stereoisomerism and Enantioseparation

The separation of racemic this compound into its individual enantiomers is a critical process for its use in stereoselective synthesis.

Caption: Enantiomers of this compound.

The most common method for resolving the racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[1][5] The resulting diastereomers, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization.[3][5]

Experimental Protocols

Synthesis of Racemic this compound

A common industrial method for preparing racemic this compound is the ammonolysis of 1,2-dichloropropane.[1][5]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[5]

Protocol Outline:

-

1,2-dichloropropane is treated with an excess of ammonia (B1221849) under elevated pressure and temperature.[5]

-

The resulting mixture contains this compound and ammonium (B1175870) chloride.

-

The this compound is isolated from the salt and purified by distillation.[5]

Chiral Resolution of Racemic this compound

This protocol details the separation of enantiomers using (+)-tartaric acid.[3][5]

Caption: Chiral Resolution Workflow.

Detailed Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound in a suitable solvent, such as methanol.[5]

-

In a separate container, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, with gentle heating if necessary.[5]

-

Slowly add the tartaric acid solution to the diamine solution while stirring. The diastereomeric salts will precipitate.[5]

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

-

The less soluble diastereomer, (R)-1,2-diaminopropane-(+)-tartrate, will preferentially crystallize.[5]

-

Collect the crystals by filtration. Multiple recrystallizations from a fresh solvent may be performed to enhance diastereomeric purity.[5]

-

-

Liberation of the Free Enantiomer:

-

Dissolve the purified diastereomeric salt in a minimal amount of water.[5]

-

Add a strong base, such as sodium hydroxide (B78521) (NaOH), to the solution to deprotonate the ammonium salt and liberate the free diamine.[1][3]

-

Extract the free (R)-(-)-1,2-diaminopropane from the aqueous solution using an organic solvent (e.g., diethyl ether).[5]

-

Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by rotary evaporation to obtain the pure enantiomer.[5]

-

Enantiomeric Purity Analysis

The enantiomeric excess (ee) of this compound samples can be determined using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method:

-

Principle: Direct separation of enantiomers on a chiral stationary phase (CSP).[10]

-

Instrumentation: Standard HPLC system with a UV or Refractive Index (RI) detector.[10]

-

Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (or equivalent).[10]

-

Mobile Phase: A mixture of n-hexane, isopropanol, and a basic modifier like diethylamine (B46881) (e.g., 90:10:0.1, v/v/v).[10]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[10]

Chiral Gas Chromatography (GC) - Indirect Method:

-

Principle: Derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).[10]

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]

-

Column: A standard capillary column.[10]

-

Derivatization Protocol:

-

To 1 mg of the this compound sample in a sealed vial, add 500 µL of a solvent like dichloromethane (B109758).

-

Add 100 µL of trifluoroacetic anhydride (TFAA).[10]

-

Seal the vial and heat at 60 °C for 30 minutes.[10]

-

Cool the vial to room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.[10]

-

Reconstitute the residue in 1 mL of dichloromethane for GC analysis.[10]

-

Caption: Enantiomeric Purity Analysis Workflows.

Applications in Drug Development and Research

Enantiomerically pure this compound is a valuable chiral building block in several areas:

-

Asymmetric Synthesis: It is used to synthesize chiral ligands, such as Salen-type ligands (e.g., N,N′-disalicylidene-1,2-propanediamine, or "salpn"), which are employed in asymmetric catalysis.[1]

-

Chiral Resolving Agent: As a chiral base, it is effective in the resolution of racemic acidic compounds.[3]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical agents where specific stereochemistry is required for biological activity.[4]

Conclusion

This compound is a fundamental chiral molecule with significant applications in stereoselective chemistry. A thorough understanding of its structure, properties, and the experimental protocols for its synthesis and resolution is essential for researchers and professionals in drug development and fine chemical synthesis. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this versatile chiral diamine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. 78-90-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 78-90-0 [chemicalbook.com]

- 8. Showing Compound this compound (FDB029308) - FooDB [foodb.ca]

- 9. chemwhat.com [chemwhat.com]

- 10. benchchem.com [benchchem.com]

Synthesis of Racemic 1,2-Diaminopropane from 1,2-Dichloropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 1,2-diaminopropane from 1,2-dichloropropane (B32752), a critical process in the production of various chemical intermediates. The primary industrial method for this conversion is the ammonolysis of 1,2-dichloropropane. This document details the underlying chemical principles, experimental protocols, and key process parameters influencing the reaction's yield and selectivity.

Introduction

This compound is a chiral diamine with significant applications in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. The industrial synthesis of its racemic mixture is predominantly achieved through the reaction of 1,2-dichloropropane with ammonia (B1221849), a process known as ammonolysis. While seemingly straightforward, the reaction kinetics and selectivity can be complex, often necessitating optimization of reaction conditions and, in some cases, the use of catalysts to achieve high yields and minimize side products. This guide explores both catalyzed and non-catalyzed approaches to this synthesis.

Chemical Reaction and Stoichiometry

The fundamental reaction involves the nucleophilic substitution of the chlorine atoms in 1,2-dichloropropane by ammonia. The overall stoichiometry for the primary reaction is as follows:

CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[1][2]

This equation highlights that a significant excess of ammonia is required to not only act as the nucleophile but also to neutralize the hydrogen chloride byproduct, forming ammonium (B1175870) chloride.

Experimental Data Summary

The following tables summarize quantitative data from various experimental approaches to the synthesis of this compound from 1,2-dichloropropane.

Table 1: Physical and Chemical Properties of Key Reagents and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96 | 1.156 |

| Ammonia | NH₃ | 17.03 | -33.34 | 0.73 (liquid at -33.34°C) |

| This compound | C₃H₁₀N₂ | 74.12 | 120-122 | 0.87 |

Table 2: Comparison of Reaction Conditions and Yields for the Ammonolysis of 1,2-Dichloropropane

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Molar Ratio (NH₃:DCP) | Reaction Time (h) | Yield (%) | Reference |

| Non-catalyzed | None | 140 | - | 20:1 | 3 | 25.3 (Selectivity) | [3] |

| Catalyzed | CuO | Optimized | - | Varied | Varied | High (Complete Conversion) | [4][5] |

| Catalyzed | CuO-Co₂O₃/Al₂O₃-diatomite | 160-180 | 8-12 | 8:1 | 4-5 | 87.5 | [6] |

Detailed Experimental Protocols

General Procedure for Ammonolysis in a High-Pressure Reactor

This protocol is a generalized representation based on common industrial and laboratory practices.

Materials:

-

1,2-Dichloropropane (DCP)

-

Liquid Ammonia (NH₃)

-

Catalyst (e.g., CuO or CuO-Co₂O₃/Al₂O₃-diatomite) (for catalyzed reaction)

-

Deionized Water

-

Chloroform (B151607) (CHCl₃)

-

Methanol (CH₃OH)

Equipment:

-

High-pressure autoclave reactor with stirring mechanism and temperature/pressure controls

-

Cooling system (e.g., cryostat)

-

Gas cylinder for ammonia

-

Extraction apparatus

-

Distillation/Rectification column

-

Gas chromatograph (GC) for analysis

Procedure:

-

Reactor Charging: The high-pressure autoclave is charged with 1,2-dichloropropane, deionized water, and the catalyst (if applicable).

-

Cooling and Evacuation: The reactor is sealed and cooled to a low temperature (e.g., -50°C) to facilitate the introduction of liquid ammonia. The reactor is then evacuated to remove air.

-

Ammonia Addition: Liquid ammonia is transferred from a cylinder to the cooled and evacuated reactor. The amount of ammonia is determined by the desired molar ratio.

-

Reaction: The reactor is heated to the target temperature (e.g., 160-180°C), leading to a corresponding increase in pressure (e.g., 8-12 MPa). The reaction mixture is stirred continuously for the specified duration (e.g., 4-5 hours).

-

Monitoring: The reaction progress is monitored by taking samples and analyzing the consumption of 1,2-dichloropropane using gas chromatography.

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature. Excess ammonia gas is carefully vented and can be recycled.

-

Product Isolation: The reaction mixture, containing this compound, ammonium chloride, unreacted starting materials, and byproducts, is collected.

-

Extraction: The organic components are extracted from the aqueous mixture using a suitable solvent system, such as a 4:1 mixture of chloroform and methanol.

-

Purification: The crude this compound is purified by fractional distillation (rectification) under atmospheric or reduced pressure to obtain the final product with high purity.

Reaction Pathways and Experimental Workflow

Chemical Reaction Pathway

The following diagram illustrates the primary reaction for the synthesis of this compound and a potential side reaction leading to the formation of polypropylenepolyamines.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The flowchart below outlines the key steps in the synthesis and purification of this compound from 1,2-dichloropropane.

Caption: Experimental workflow for this compound synthesis.

Discussion of Key Parameters and Side Reactions

The efficiency of the ammonolysis of 1,2-dichloropropane is influenced by several critical parameters:

-

Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts. The optimal temperature range is typically between 140°C and 180°C, with pressures ranging from 8 to 12 MPa.

-

Molar Ratio of Ammonia to 1,2-Dichloropropane: A large excess of ammonia is crucial to drive the reaction towards the formation of the primary diamine and to suppress the formation of secondary and tertiary amines (polypropylenepolyamines). Molar ratios of NH₃ to DCP can range from 8:1 to 20:1.

-

Catalyst: The use of catalysts, such as copper oxides, can significantly enhance the reaction rate and selectivity, allowing for complete conversion of the starting material and higher yields of the desired product.

-

Side Reactions: A notable side reaction is the further reaction of the newly formed this compound with unreacted 1,2-dichloropropane, leading to the formation of higher molecular weight polypropylenepolyamines. Another potential side reaction is the elimination of HCl to form chloropropenes.

Conclusion

The synthesis of racemic this compound from 1,2-dichloropropane via ammonolysis is a well-established industrial process. Achieving high yields and purity requires careful control of reaction conditions, particularly temperature, pressure, and the molar ratio of reactants. The use of catalysts can significantly improve the efficiency of this synthesis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to understand and implement this important chemical transformation.

References

An In-depth Technical Guide to the Ammonolysis Process for 1,2-Diaminopropane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ammonolysis process for the synthesis of 1,2-Diaminopropane (1,2-DAP), a key chiral building block in the pharmaceutical and chemical industries. This document details the primary industrial method starting from 1,2-dichloropropane (B32752) and explores an alternative route via the reductive amination of isopropanolamine. The guide includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Introduction

This compound is a chiral diamine with the chemical formula CH₃CH(NH₂)CH₂NH₂.[1] It serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ligands for asymmetric catalysis, and as a component in the production of polymers and corrosion inhibitors. The industrial synthesis of 1,2-DAP is predominantly achieved through the ammonolysis of 1,2-dichloropropane, a process that leverages readily available and inexpensive ammonia (B1221849).[1]

This guide will delve into the specifics of this established industrial process and also provide a detailed examination of a promising alternative pathway: the reductive amination of isopropanolamine.

Ammonolysis of 1,2-Dichloropropane

The direct ammonolysis of 1,2-dichloropropane is the cornerstone of industrial 1,2-DAP production. The overall reaction proceeds as follows:

CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[1]

This process, while straightforward in principle, involves critical parameters that influence the yield, selectivity, and formation of byproducts.

Reaction Mechanism and Influencing Factors

The reaction is a nucleophilic substitution where ammonia displaces the chlorine atoms. The primary amine formed can further react with the starting material or other intermediates, leading to the formation of polypropylenepolyamines as the main byproducts.[2] Key factors influencing the reaction outcome are:

-

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts.

-

Molar Ratio of Ammonia to 1,2-Dichloropropane: A high excess of ammonia is crucial to favor the formation of the primary diamine and suppress the formation of secondary and tertiary amines.

-

Reaction Time: Sufficient reaction time is necessary for high conversion of the starting material.

-

Catalyst: While the reaction can proceed without a catalyst, certain catalysts can improve the selectivity and reaction rate.

Quantitative Data

The following table summarizes the optimized reaction conditions and results from a study on the ammonolysis of waste 1,2-dichloropropane.

| Parameter | Value | Reference |

| Starting Material | Waste 1,2-Dichloropropane | [2] |

| Reagent | Liquid Ammonia | [2] |

| Molar Ratio (NH₃ / 1,2-Dichloropropane) | 20:1 | [2] |

| Temperature | 140 °C | [2] |

| Reaction Time | 3 hours | [2] |

| 1,2-Dichloropropane Conversion | 97.1 mol% | [2] |

| Selectivity to this compound | 25.3 mol% | [2] |

Note: The remaining 1,2-dichloropropane is converted to polypropylenepolyamines.[2]

Experimental Protocol: Ammonolysis of 1,2-Dichloropropane

This protocol is based on the optimized conditions reported for the ammonolysis of 1,2-dichloropropane.

Materials:

-

1,2-Dichloropropane (DCP)

-

Liquid Ammonia (NH₃)

-

High-pressure autoclave equipped with a stirrer, thermocouple, and pressure gauge.

Procedure:

-

Charge the high-pressure autoclave with 1,2-dichloropropane.

-

Cool the autoclave to a temperature that allows for the safe introduction of liquid ammonia.

-

Introduce liquid ammonia into the autoclave to achieve a molar ratio of 20:1 (NH₃:DCP).

-

Seal the autoclave and begin stirring.

-

Heat the autoclave to a reaction temperature of 140°C.

-

Maintain the temperature and stirring for 3 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent the excess ammonia in a safe and controlled manner.

-

The resulting mixture contains this compound, ammonium (B1175870) chloride, unreacted starting materials, and polypropylenepolyamines.

Purification

The purification of this compound from the reaction mixture is a critical step.

-